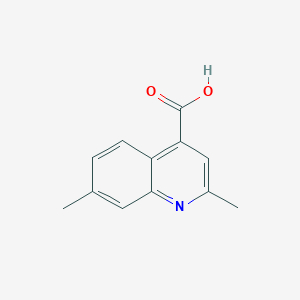

2,7-Dimethylquinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-3-4-9-10(12(14)15)6-8(2)13-11(9)5-7/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCQYBHJLONXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CC(=C2C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586122 | |

| Record name | 2,7-Dimethylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892674-22-5 | |

| Record name | 2,7-Dimethylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,7-Dimethylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2,7-Dimethylquinoline-4-carboxylic acid (CAS No. 892674-22-5). The information is compiled for professionals in research and development who require detailed data for applications ranging from medicinal chemistry to materials science.

Core Physicochemical Data

This compound is a polycyclic aromatic compound belonging to the quinoline carboxylic acid class.[1] Its structure is characterized by a quinoline core with methyl groups at positions 2 and 7, and a carboxylic acid group at position 4. This substitution pattern influences its chemical properties and potential biological activity. While extensive experimental data for this specific molecule is limited in publicly available literature, the following table summarizes its fundamental properties based on supplier data.

| Property | Value | Source(s) |

| CAS Number | 892674-22-5 | [2][3][4] |

| Molecular Formula | C₁₂H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 201.22 g/mol | [2][3] |

| Physical Form | Solid | [1] |

| Purity | ≥95% (typical) | [1] |

| InChI | InChI=1S/C12H11NO2/c1-7-3-4-9-10(12(14)15)6-8(2)13-11(9)5-7/h3-6H,1-2H3,(H,14,15) | [1] |

| InChIKey | ICCQYBHJLONXFL-UHFFFAOYSA-N | [1] |

| SMILES | Cc1ccc2c(c1)nc(cc2C(=O)O)C | [3] |

Experimental Protocols: Synthesis

The synthesis of quinoline-4-carboxylic acid and its derivatives is primarily achieved through well-established named reactions, notably the Doebner reaction and the Pfitzinger reaction. These methods offer versatile pathways to the quinoline core from simpler starting materials.

General Methodology: The Doebner Reaction

The Doebner reaction is a widely used method for synthesizing 2-substituted quinoline-4-carboxylic acids. It typically involves the condensation of an aromatic amine, an aldehyde or ketone, and pyruvic acid. For this compound, the synthesis would logically proceed from 3-methylaniline (m-toluidine).

Reaction Scheme:

-

Reactants: 3-Methylaniline, an aldehyde (e.g., acetaldehyde), and pyruvic acid.

-

Solvent: Typically ethanol.[5]

-

Conditions: The reaction is often carried out at room temperature or under reflux, depending on the specific substrates.[5]

Detailed Steps (Generalized Protocol):

-

An aromatic amine (e.g., 3-methylaniline) is dissolved in a suitable solvent such as ethanol.

-

Pyruvic acid is added to the solution.

-

An aldehyde (e.g., acetaldehyde, which will form the 2-methyl group) is then added, often slowly, to the reaction mixture.

-

The mixture is stirred at a specified temperature (from room temperature to reflux) for a period ranging from a few hours to overnight.

-

Upon completion, the reaction mixture is cooled, and the product often precipitates.

-

The crude product is collected by filtration.

-

Purification is typically performed by recrystallization from an appropriate solvent to yield the final quinoline-4-carboxylic acid derivative.

The logical workflow for this synthesis is visualized in the diagram below.

General Methodology: The Pfitzinger Reaction

An alternative and powerful route is the Pfitzinger reaction, which involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a base.[6]

Reaction Scheme:

-

Reactants: Isatin and a carbonyl compound (e.g., a ketone).

-

Solvent: A mixture of ethanol and water is common.[7]

-

Conditions: The reaction is typically conducted under basic conditions (e.g., using potassium hydroxide) and may require heating under reflux.[7]

Detailed Steps (Generalized Protocol):

-

Isatin and the chosen carbonyl compound are dissolved in a solvent mixture, such as ethanol/water.

-

A strong base (e.g., KOH) is added to the mixture.

-

The reaction is heated to reflux and maintained for several hours until the starting materials are consumed (monitored by TLC).

-

After cooling, the reaction mixture is acidified, leading to the precipitation of the crude carboxylic acid product.

-

The solid is collected via filtration, washed, and then purified, typically by recrystallization.

Potential Applications and Research Context

While specific biological activities for this compound are not detailed in the provided search results, the quinoline-4-carboxylic acid scaffold is of significant interest in medicinal chemistry.[5][8] Derivatives of this core structure have been investigated as inhibitors of enzymes such as histone deacetylases (HDACs) and dihydroorotate dehydrogenase (DHODH), which are important targets in cancer therapy.[7][9] The presence of lipophilic methyl groups and a hydrogen-bonding carboxylic acid group on this molecule suggests it could be a candidate for similar biological screening programs.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. appchemical.com [appchemical.com]

- 4. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047) [hmdb.ca]

- 9. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

An In-depth Technical Guide to 2,7-Dimethylquinoline-4-carboxylic acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,7-dimethylquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis via the Doebner reaction, and typical analytical methods for its characterization.

Core Molecular Information

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The presence of two methyl groups and a carboxylic acid function imparts specific chemical and physical properties that are of interest for further chemical modifications and biological screening.

Molecular Structure and Weight

The molecular structure of this compound is characterized by a quinoline core substituted with methyl groups at positions 2 and 7, and a carboxylic acid group at position 4.

Molecular Formula: C₁₂H₁₁NO₂[1][2][3]

Molecular Weight: 201.22 g/mol [1][2][3]

The structure can be represented in two dimensions as follows:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that experimentally determined data for this specific isomer is limited in the public domain. Therefore, some values are predicted or inferred from closely related structures.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 201.22 g/mol | [1][2][3] |

| SMILES | Cc1ccc2c(c1)nc(cc2C(=O)O)C | [3] |

| CAS Number | 892674-22-5 | [1][3] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Doebner reaction . This is a one-pot, three-component condensation reaction involving an aniline, an aldehyde, and pyruvic acid.[4]

Doebner Reaction: General Mechanism

The Doebner reaction proceeds through the initial formation of a Schiff base from the aniline and the aldehyde. This is followed by the reaction with the enol form of pyruvic acid, subsequent intramolecular cyclization, and finally aromatization to yield the quinoline-4-carboxylic acid.

Caption: General workflow for the Doebner synthesis.

Detailed Experimental Protocol (Adapted from General Procedures)

This protocol is an adapted procedure for the synthesis of this compound based on general Doebner reaction methodologies.

Materials:

-

3-Methylaniline

-

Acetaldehyde

-

Pyruvic acid

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylaniline in absolute ethanol.

-

Addition of Reactants: To the stirred solution, add acetaldehyde, followed by the slow addition of pyruvic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Crude Product: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. An acid-base workup can also be employed. Dissolve the crude product in an aqueous sodium hydroxide solution, wash with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities, and then re-precipitate the product by acidifying the aqueous layer with hydrochloric acid.

-

Drying: Collect the purified solid by filtration, wash with cold water, and dry under vacuum.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, two singlets for the methyl groups, and a broad singlet for the carboxylic acid proton (typically downfield, >10 ppm). The aromatic region will display a specific splitting pattern corresponding to the substitution on the quinoline core.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the twelve carbon atoms. The carbonyl carbon of the carboxylic acid is expected in the 165-185 ppm region.[5] The aromatic carbons will appear in the 110-150 ppm range, and the methyl carbons will be observed upfield.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹.[6][7]

-

A strong C=O stretching vibration for the carbonyl group will appear around 1680-1710 cm⁻¹.[6][7]

-

C-H stretching vibrations for the aromatic and methyl groups will be seen around 2850-3100 cm⁻¹.

-

C=C and C=N stretching vibrations of the quinoline ring will be present in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 201. Key fragmentation patterns for quinoline-4-carboxylic acids include the loss of a hydroxyl radical (·OH) and a carboxyl group (·COOH).[2]

This technical guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development. Further experimental validation of the predicted properties and optimization of the synthetic protocol are recommended for specific research applications.

References

Biological activity of substituted quinoline-4-carboxylic acids

An In-depth Technical Guide on the Biological Activity of Substituted Quinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activities of substituted quinoline-4-carboxylic acids, a class of compounds demonstrating significant therapeutic potential. The versatility of the quinoline scaffold allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities.[1][2] This document details their anticancer, antimicrobial, and enzyme inhibitory properties, supported by quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Substituted quinoline-4-carboxylic acids have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines and targeting key molecular pathways involved in tumor progression.[1][3] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes or the modulation of signaling cascades essential for cancer cell survival and proliferation.[4][5]

Enzyme Inhibition in Cancer Therapy

A primary mechanism through which these compounds exert their anticancer effects is by inhibiting enzymes crucial for cancer cell growth.

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: Several quinoline-4-carboxylic acid derivatives are potent inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][6] By blocking DHODH, these compounds deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cancer cells.[4] Structure-activity relationship (SAR) studies have revealed that bulky, hydrophobic substituents at the C-2 position of the quinoline ring are crucial for potent DHODH inhibition.[6][7] The carboxylic acid group at the C-4 position is also considered essential for activity, as it can form a salt bridge with key residues in the enzyme's active site.[6][8]

-

Histone Deacetylase (HDAC) Inhibition: More recently, 2-substituted phenylquinoline-4-carboxylic acids have been investigated as the "cap" group in HDAC inhibitors.[6] This has led to the development of isoform-selective HDAC inhibitors.[6] One such compound, D28, has shown significant HDAC3 selectivity.[9]

-

Sirtuin (SIRT) Inhibition: Certain derivatives, such as 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acids, have been identified as potent inhibitors of SIRT3, a class III HDAC.[10][11] The compound P6, for instance, exhibits selective inhibition of SIRT3 over SIRT1 and SIRT2 and has demonstrated potent inhibitory activity against MLLr leukemic cell lines.[10][11]

Modulation of Signaling Pathways

Quinoline derivatives can influence critical signaling pathways that regulate cell survival, proliferation, and angiogenesis in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Some 4-aniline quinoline compounds have been shown to dually inhibit PI3K and mTOR.[12]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is involved in regulating cell proliferation and differentiation. Oxidative stress can activate this pathway, leading to apoptosis. Some quinoline derivatives have been shown to modulate this pathway.[13]

-

Receptor Tyrosine Kinase (RTK) Inhibition: The quinoline scaffold is present in numerous compounds that selectively inhibit receptor tyrosine kinases like EGFR, VEGFR, and c-Met, which are pivotal in carcinogenic pathways.[12]

Cytotoxic Activity Data

The cytotoxic effects of various substituted quinoline-4-carboxylic acids have been evaluated against a range of cancer cell lines. The data is summarized in the table below.

| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| DHODH Inhibitors | ||||

| Brequinar analog | 2'-Fluoro-1,1'-biphenyl-4-yl | - | 0.250 ± 0.11 | [6][8] |

| 41 | Substituted pyridine | - | 0.0097 ± 0.0014 | [6][8][14] |

| 43 | Substituted pyridine | - | 0.0262 ± 0.0018 | [6][8][14] |

| HDAC Inhibitors | ||||

| D28 | Phenyl (with phenylpiperazine linker and hydroxamic acid ZBG) | K562 | >50 (Antiproliferative) | [6] |

| SIRT3 Inhibitors | ||||

| P6 | 4-acrylamidophenyl | MLLr leukemic cell lines | 7.2 | [1][10] |

| General Cytotoxicity | ||||

| 3j | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl) | MCF-7 | - (82.9% reduction in growth) | [15] |

| 7c | - | MCF-7 | 1.73 µg/mL | [1] |

| 4c | - | MDA-MB-231 | Potent | [1] |

| Various (7, 8, 11, 12, 17, 18) | - | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | [1] |

Antimicrobial Activity

Derivatives of quinoline-4-carboxylic acid have demonstrated notable activity against a variety of microorganisms, including Gram-positive and Gram-negative bacteria.[16][17] The presence of an aryl ring at the second position of the quinoline-4-carboxylic acid structure is often associated with good antibacterial activity.[16][18]

The primary mechanism of antibacterial action for many quinolone compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] These enzymes are essential for bacterial DNA replication and transcription.[4] By stabilizing the enzyme-DNA complex, these compounds lead to double-stranded DNA breaks and ultimately bacterial cell death.[4]

Antibacterial Activity Data

The minimum inhibitory concentrations (MICs) for several 2-phenyl-quinoline-4-carboxylic acid derivatives have been determined against various bacterial strains.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 5a4 | Staphylococcus aureus | 64 | [19] |

| 5a7 | Staphylococcus aureus | 64 | [19] |

| 5a7 | Escherichia coli | 128 | [19] |

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][20] The assay is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial enzymes in living cells to form purple formazan crystals.[20]

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 6 to 24 hours to allow for cell attachment and recovery.[21]

-

Compound Treatment: Treat the cells with various concentrations of the substituted quinoline-4-carboxylic acid derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[21][22]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[21][22]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., SDS in HCl or DMSO) to each well to dissolve the formazan crystals.[21][22][23]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[21] A reference wavelength of 630 nm can be used to correct for background absorbance.[22]

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Agar Diffusion Method for Antimicrobial Susceptibility

The agar diffusion test is a standard method for determining the antimicrobial susceptibility of bacteria.[24] The Kirby-Bauer method is a widely used variant.[24]

Methodology:

-

Medium Preparation: Prepare Mueller-Hinton Agar according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform depth.[25][26]

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., matching a 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).[27]

-

Plate Inoculation: Evenly swab the entire surface of the agar plate with the bacterial suspension.[24]

-

Disk Application: Aseptically place paper disks impregnated with known concentrations of the test compounds onto the agar surface.[24][25]

-

Incubation: Incubate the plates, typically overnight, at an appropriate temperature for the test organism.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk.[24] The size of the zone is influenced by the susceptibility of the organism to the compound.[24]

Enzyme Inhibition Assay

An enzyme inhibition assay measures the ability of a compound to reduce the activity of a specific enzyme.[28]

Methodology:

-

Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme, a stock solution of the enzyme, a stock solution of the substrate, and serial dilutions of the inhibitor (the quinoline-4-carboxylic acid derivative).[28][29]

-

Assay Setup: In a 96-well plate, add the enzyme solution to each well, followed by the different concentrations of the inhibitor. Include a control well with the enzyme and buffer but no inhibitor.[29]

-

Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period to allow for binding.[28][29]

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.[28][29]

-

Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.[28][29] The wavelength will depend on the specific substrate and product.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percentage of inhibition relative to the control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[29]

Visualizations

Signaling Pathways

Caption: Key oncogenic signaling pathways targeted by substituted quinoline-4-carboxylic acids.

Experimental Workflow

Caption: General workflow for the synthesis and biological evaluation of substituted quinoline-4-carboxylic acids.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. benchchem.com [benchchem.com]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. benchchem.com [benchchem.com]

- 7. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 10. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 21. atcc.org [atcc.org]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. protocols.io [protocols.io]

- 24. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 25. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 26. apec.org [apec.org]

- 27. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 28. superchemistryclasses.com [superchemistryclasses.com]

- 29. benchchem.com [benchchem.com]

An In-depth Technical Guide to Quinoline Carboxylic Acid Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline carboxylic acids represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The quinoline scaffold, a fusion of a benzene and a pyridine ring, serves as a versatile pharmacophore, and its derivatization, particularly with a carboxylic acid moiety, has led to the development of numerous therapeutic agents.[2][3] These derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, antiviral, and antimalarial agents.[3][4][5][6] This technical guide provides a comprehensive overview of the core aspects of quinoline carboxylic acid derivatives, including their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a focus on quantitative data and detailed experimental protocols.

Core Structure and Synthesis

The fundamental structure of quinoline carboxylic acid can be substituted at various positions, with the 2-, 3-, and 4-positions of the carboxylic acid being the most extensively studied. The synthetic accessibility of the quinoline ring system allows for diverse functionalization, enabling the fine-tuning of its pharmacological profile.[3]

Several classical and modern synthetic methodologies are employed for the preparation of quinoline carboxylic acid derivatives. The most notable include:

-

Doebner Reaction: A three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[4] This method is particularly useful for synthesizing 2-aryl-quinoline-4-carboxylic acids.[7]

-

Pfitzinger Reaction: The reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to afford quinoline-4-carboxylic acids.[8][9]

-

Combes Synthesis: The acid-catalyzed cyclization of β-amino enones, formed from the condensation of anilines and 1,3-dicarbonyl compounds, to produce quinolines.[8]

-

Gould-Jacobs Reaction: A multi-step synthesis that begins with the condensation of an aniline with an ethoxymethylenemalonic ester derivative, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield 4-hydroxyquinoline-3-carboxylic acids.

Modern approaches often involve microwave-assisted synthesis and the use of novel catalysts to improve yields and reaction times.[10]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The biological activity of quinoline carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring.[5]

Anticancer Activity

Quinoline carboxylic acid derivatives have emerged as promising anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.[3][7]

Inhibition of Dihydroorotate Dehydrogenase (DHODH): One of the most well-established mechanisms of anticancer activity for this class of compounds is the inhibition of DHODH, a critical enzyme in the de novo pyrimidine biosynthetic pathway.[7][11] Structure-activity relationship studies have revealed several key features for potent DHODH inhibition:[11]

-

C2-Position: Bulky and hydrophobic substituents are crucial for activity.[7][11]

-

C4-Position: A carboxylic acid group is essential, likely forming a salt bridge within the enzyme's active site.[11][12]

-

Benzo Portion: Appropriate substitutions on the benzo ring can further enhance inhibitory potency.[11]

Table 1: SAR of 2-Substituted Quinoline-4-Carboxylic Acids as DHODH Inhibitors

| Compound ID | 2-Substituent | DHODH IC₅₀ (µM) | Reference |

| Brequinar analog | 2'-Fluoro-1,1'-biphenyl-4-yl | 0.250 ± 0.11 | [7] |

| 41 | Substituted pyridine | 0.0097 ± 0.0014 | [7] |

| 43 | Substituted pyridine | 0.0262 ± 0.0018 | [7] |

Inhibition of Histone Deacetylases (HDACs) and Sirtuins (SIRTs): More recently, the 2-substituted phenylquinoline-4-carboxylic acid scaffold has been utilized as a "cap" group in the design of HDAC inhibitors, leading to the discovery of isoform-selective inhibitors.[7] Additionally, certain derivatives have shown potent and selective inhibitory activity against SIRT3, a member of the sirtuin family of NAD+-dependent deacetylases, which are implicated in cancer.[13]

Table 2: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ | Mechanism of Action | Reference |

| P6 | MLLr leukemic cell lines | 7.2 µM | SIRT3 inhibition | [3] |

| Compound 7c | MCF-7 (Breast) | 1.73 µg/mL | Not specified | [3] |

| Various | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | Not specified | [3] |

Anti-inflammatory Activity

Quinoline carboxylic acid derivatives have also demonstrated significant anti-inflammatory properties.[5] Studies have shown that quinoline-4-carboxylic and quinoline-3-carboxylic acids exhibit appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages.[14][15] The proposed mechanism for some derivatives involves the inhibition of cyclooxygenase (COX) enzymes.[5]

Antimicrobial Activity

The quinoline core is a well-known pharmacophore in antimicrobial agents, with fluoroquinolones being a prominent example. While not all quinoline carboxylic acids are antibiotics, many derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[3] The introduction of basic groups into the quinoline structure can be advantageous for modulating physicochemical properties and enhancing the potency and spectrum of antimicrobial activity.[7]

Experimental Protocols

General Synthesis of 2-Aryl-quinoline-4-carboxylic Acids via Doebner Reaction

This protocol describes a common method for the synthesis of 2-aryl-quinoline-4-carboxylic acids.

Materials:

-

Aniline (1 equivalent)

-

Appropriate benzaldehyde derivative (1 equivalent)

-

Pyruvic acid (1.2 equivalents)

-

Ethanol

-

Trifluoroacetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve the aniline and the benzaldehyde derivative in ethanol.

-

Add a catalytic amount of trifluoroacetic acid to the mixture.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

Add pyruvic acid to the reaction mixture and continue refluxing for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Quinoline carboxylic acid derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the quinoline carboxylic acid derivative in complete cell culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of DHODH by quinoline carboxylic acid derivatives.

Experimental Workflow Diagram

Caption: Workflow for synthesis and anticancer screening.

References

- 1. jocpr.com [jocpr.com]

- 2. chemrj.org [chemrj.org]

- 3. benchchem.com [benchchem.com]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 14. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,7-Dimethylquinoline-4-carboxylic Acid: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

2,7-Dimethylquinoline-4-carboxylic acid is a quinoline derivative with the chemical formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . Its structure is characterized by a quinoline core with methyl groups at the 2 and 7 positions and a carboxylic acid group at the 4 position. Understanding the properties of this class of compounds is crucial for safe handling and experimental design.

| Property | Data | Source |

| CAS Number | 892674-22-5 | |

| Molecular Formula | C₁₂H₁₁NO₂ | |

| Molecular Weight | 201.22 g/mol |

Hazard Identification and Safety Precautions

Based on the hazard profiles of analogous quinoline compounds, this compound should be handled with care. The primary hazards associated with similar compounds include skin, eye, and respiratory irritation.

GHS Hazard Classification (Anticipated)

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Safety and Handling Guidelines

| Precautionary Statement Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor if you feel unwell. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

This data is extrapolated from the safety data sheets of structurally similar compounds, including 2,4-Dimethylquinoline and 2,3-Dimethylquinoline-4-carboxylic acid.[1][2][3]

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures, based on data for similar compounds, are recommended:

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |

These recommendations are based on general procedures for handling quinoline derivatives.

Handling and Storage

Proper handling and storage are essential to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4]

-

Avoid direct contact with skin, eyes, and clothing.[4]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Avoid inhalation of dust or fumes.

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.[2]

-

Store away from heat and sources of ignition.[4]

Experimental Protocols: A Generalized Approach

Generalized Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-methylaniline in an appropriate solvent (e.g., ethanol).

-

Addition of Reagents: Slowly add pyruvic acid and acetaldehyde to the solution. An acid catalyst, such as hydrochloric acid, is typically used.

-

Reaction: Heat the mixture under reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide) to precipitate the product.

-

Purification: Collect the crude product by filtration and wash it with water. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Potential Biological Activity and Signaling Pathways

Specific studies on the biological activity and associated signaling pathways of this compound are limited. However, the broader class of quinoline derivatives has been investigated for various pharmacological properties.

Research on other quinoline carboxylic acids suggests potential for:

-

Antiproliferative and Anti-inflammatory Activity: Some quinoline derivatives have shown promise as cytotoxic and anti-inflammatory agents.[5]

-

Enzyme Inhibition: Certain quinoline-4-carboxylic acid derivatives have been identified as inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH) and sirtuin 3 (SIRT3).[6][7]

Logical Relationship of Potential Biological Investigation

Caption: A logical workflow for investigating the potential biological activity of the compound.

This diagram illustrates a hypothetical research path, starting from initial in vitro screening to identify biological activity, followed by mechanistic studies to elucidate the signaling pathways involved, and culminating in in vivo validation for potential therapeutic applications. Given the known activities of related compounds, pathways involved in cell proliferation, inflammation, and metabolic regulation could be areas of interest.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste materials should be treated as hazardous chemical waste. Do not allow the chemical to enter drains or waterways.

This technical guide provides a starting point for the safe handling and use of this compound in a research setting. Researchers should always consult multiple sources of safety information and exercise caution when working with this and any other chemical compound.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. lgcstandards.com [lgcstandards.com]

- 3. aksci.com [aksci.com]

- 4. 2-Methylquinoline(91-63-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

Unlocking the Therapeutic Potential of 2,7-Dimethylquinoline-4-carboxylic Acid: A Roadmap for Research and Development

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Within this class, quinoline-4-carboxylic acids have emerged as a particularly promising area for drug discovery, with derivatives demonstrating potential as antileishmanial, anticancer, anti-inflammatory, and antibacterial agents. This document outlines potential research avenues for a specific, yet under-explored derivative: 2,7-Dimethylquinoline-4-carboxylic acid . While direct biological data for this compound is limited, the extensive research on its parent scaffold provides a strong rationale for its investigation. This guide aims to provide a comprehensive framework for exploring the therapeutic potential of this compound, from initial synthesis to preclinical evaluation.

Core Compound Profile

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 892674-22-5 |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| SMILES | Cc1ccc2c(c1)nc(cc2C(=O)O)C |

Potential Research Areas and Therapeutic Targets

Based on the established activities of quinoline-4-carboxylic acid derivatives, the following research areas are proposed for this compound.

Antiparasitic Activity: A Focus on Leishmaniasis

Quinoline derivatives have shown significant promise as antileishmanial agents.[1][2] A key target identified for 2-aryl-quinoline-4-carboxylic acid derivatives is Leishmania major N-myristoyltransferase (LmNMT).[1][2][3] Inhibition of this enzyme disrupts protein modification crucial for parasite survival.

Proposed Research Workflow:

Caption: Proposed workflow for evaluating the antileishmanial potential of this compound.

Anticancer Activity: Targeting Sirtuins and Kinases

Derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of various cancer-related targets.

-

SIRT3 Inhibition: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were identified as potent and selective inhibitors of SIRT3, a mitochondrial sirtuin implicated in cancer metabolism.[4][5] These compounds induced G0/G1 cell cycle arrest and differentiation in leukemic cell lines.[4][5]

-

Protein Kinase CK2 Inhibition: 3-Quinoline carboxylic acid derivatives have been shown to inhibit protein kinase CK2, a kinase involved in cell growth, proliferation, and apoptosis.[6]

Quantitative Data on Related Compounds:

| Compound Class | Target | IC₅₀ (µM) | Cell Lines with Significant Activity |

| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | SIRT3 | 7.2 (for compound P6) | MLLr leukemic cell lines |

| 3-Quinoline carboxylic acid derivatives | CK2 | 0.65 - 18.2 | Not specified |

Signaling Pathway Implication:

Caption: Potential anticancer signaling pathways targeted by quinoline-4-carboxylic acid derivatives.

Anti-inflammatory and Other Potential Activities

Selected quinoline-4-carboxylic acids have demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation models with RAW264.7 mouse macrophages.[7] Additionally, the broad biological profile of quinolines suggests potential for antimicrobial and antiviral applications.[8][9]

Synthesis and Experimental Protocols

The synthesis of the quinoline-4-carboxylic acid scaffold is well-established, with the Doebner and Pfitzinger reactions being the most common methods.[8][10]

General Synthesis Outline (Doebner Reaction)

A potential synthetic route to this compound via the Doebner reaction is outlined below.

Caption: General synthetic scheme for this compound via the Doebner reaction.

Key Experimental Protocols

3.2.1. In Silico Molecular Docking

-

Objective: To predict the binding affinity and mode of interaction of this compound with potential protein targets (e.g., LmNMT, SIRT3, CK2).

-

Methodology:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformer of this compound and perform energy minimization.

-

Define the binding site on the protein based on known ligand binding or active site prediction.

-

Perform molecular docking using software such as AutoDock or Glide.

-

Analyze the docking poses and scoring functions to predict binding affinity and key interactions.[3]

-

3.2.2. Leishmania major N-myristoyltransferase (LmNMT) Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against LmNMT.

-

Methodology: This assay is typically performed using a coupled enzymatic reaction that can be monitored spectrophotometrically.

-

Express and purify recombinant LmNMT.

-

Prepare a reaction mixture containing the enzyme, a myristoyl-CoA analog, and a peptide substrate in a suitable buffer.

-

Add varying concentrations of the test compound.

-

Initiate the reaction and monitor the change in absorbance or fluorescence over time, which is proportional to the enzyme activity.

-

Calculate the IC₅₀ value by plotting the percentage of enzyme inhibition against the compound concentration.

-

3.2.3. Cell Viability and Proliferation Assays

-

Objective: To assess the cytotoxic and antiproliferative effects of this compound on cancer cell lines.

-

Methodology (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

-

Conclusion and Future Directions

While this compound remains a largely uncharacterized compound, the wealth of data on the broader quinoline-4-carboxylic acid class provides a compelling rationale for its investigation. The proposed research areas—antiparasitic, anticancer, and anti-inflammatory activities—offer promising starting points. A systematic approach, beginning with in silico screening and progressing through in vitro and in vivo models, will be crucial to elucidating the therapeutic potential of this molecule. Further derivatization of the this compound core could also lead to the discovery of novel compounds with enhanced potency and selectivity for specific biological targets. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for initiating these exciting research endeavors.

References

- 1. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 3. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 5. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,7-Dimethylquinoline-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,7-Dimethylquinoline-4-carboxylic acid (CAS 892674-22-5). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, and expected characteristic Infrared (IR) and Mass Spectrometry (MS) data based on the analysis of its chemical structure and comparison with closely related analogs. Detailed experimental protocols for obtaining such spectra are also provided to guide researchers in their analytical workflows. The logical relationships in spectroscopic analysis for structural elucidation are visually represented.

Introduction

This compound is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. Accurate and comprehensive spectroscopic data is paramount for the unequivocal identification, purity assessment, and structural elucidation of such compounds during the research and development process. This guide serves as a foundational resource for scientists working with this compound, providing anticipated spectroscopic data and standardized methodologies for its characterization.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Chemical Structure:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted ¹H and ¹³C NMR chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | singlet | 1H | -COOH |

| ~8.0 - 8.2 | doublet | 1H | H5 |

| ~7.8 - 8.0 | singlet | 1H | H3 |

| ~7.6 - 7.8 | singlet | 1H | H8 |

| ~7.4 - 7.6 | doublet | 1H | H6 |

| ~2.8 | singlet | 3H | 2-CH₃ |

| ~2.5 | singlet | 3H | 7-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~168 - 172 | -COOH |

| ~158 - 162 | C2 |

| ~148 - 152 | C8a |

| ~145 - 149 | C4 |

| ~138 - 142 | C7 |

| ~130 - 134 | C5 |

| ~128 - 132 | C8 |

| ~125 - 129 | C6 |

| ~120 - 124 | C4a |

| ~118 - 122 | C3 |

| ~25 | 2-CH₃ |

| ~22 | 7-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the substituted quinoline ring system.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700-1725 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~2900-3000 | Weak-Medium | C-H stretch (methyl and aromatic) |

| ~1300 | Medium | C-O stretch |

| ~900 | Medium, Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of the carboxylic acid group and subsequent fragmentations of the quinoline core.

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 201 | [M]⁺ (Molecular ion) |

| 184 | [M - OH]⁺ |

| 156 | [M - COOH]⁺ |

| 128 | [M - COOH - HCN]⁺ |

Experimental Protocols

The following are general protocols for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument.

-

Acquire a one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

A common method for solid samples is the Attenuated Total Reflectance (ATR) technique.

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.[4]

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques.

-

Sample Preparation:

-

For EI (with a direct insertion probe): Place a small amount of the solid sample into a capillary tube and insert it into the mass spectrometer using a direct insertion probe.

-

For ESI (with LC-MS): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10 µg/mL). Filter the solution to remove any particulates.[5]

-

-

Instrumentation: Use a mass spectrometer (e.g., a quadrupole, time-of-flight, or Orbitrap) with the chosen ionization source.[6]

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

For tandem mass spectrometry (MS/MS), select the molecular ion as the precursor ion and acquire the product ion spectrum.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate key workflows and relationships in spectroscopic analysis.

References

- 1. appchemical.com [appchemical.com]

- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. scbt.com [scbt.com]

- 4. webassign.net [webassign.net]

- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of 2,7-Dimethylquinoline-4-carboxylic acid in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the solubility characteristics of 2,7-Dimethylquinoline-4-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and materials science. In the absence of publicly available quantitative solubility data for this specific compound, this document provides a summary of inferred qualitative solubility based on structurally related molecules. A detailed experimental protocol for the quantitative determination of solubility is presented, offering a practical framework for researchers to generate precise data. This guide is intended to support research and development activities where this compound is a key compound.

Introduction

This compound belongs to the quinoline class of heterocyclic aromatic compounds. Quinoline derivatives are of significant interest due to their prevalence in bioactive compounds and natural products, exhibiting a broad spectrum of biological activities. The solubility of a compound is a critical physicochemical property that dictates its suitability for a multitude of applications, including drug formulation, reaction kinetics, and purification processes.

A comprehensive review of scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound. This guide aims to address this knowledge gap by providing inferred solubility information and a standardized experimental protocol for its quantitative determination.

Inferred Solubility Profile

While direct quantitative data is not available, the solubility of this compound in various organic solvents can be inferred from the known solubility of structurally similar compounds.

For a related isomer, 2,4-Dimethylquinoline-3-carboxylic acid , it is reported to be soluble in organic solvents such as methanol, chloroform, and dichloromethane, with poor solubility in water.[1] This suggests that this compound is likely to exhibit similar behavior, favoring solubility in moderately polar to polar aprotic solvents.

For the parent compound lacking the dimethyl substituents, Quinoline-4-carboxylic acid , a quantitative solubility value in dimethyl sulfoxide (DMSO) has been reported.

| Compound | Solvent | Solubility |

| Quinoline-4-carboxylic acid | DMSO | 34 mg/mL[2] |

This information suggests that DMSO is a good solvent for this class of compounds. It is reasonable to anticipate that this compound will also be soluble in DMSO, potentially to a similar extent. However, empirical determination is necessary for precise values.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data for this compound, the following detailed experimental protocol, based on the equilibrium shake-flask method, is recommended.

Materials and Equipment

-

This compound (high purity)

-

Selected common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Toluene, Hexane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,7-Dimethylquinoline-4-carboxylic acid via Pfitzinger Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pfitzinger reaction is a cornerstone in heterocyclic chemistry, providing a straightforward and efficient method for the synthesis of quinoline-4-carboxylic acids from isatins and carbonyl compounds containing an α-methylene group.[1][2][3] This reaction is of significant interest to the pharmaceutical industry due to the prevalence of the quinoline scaffold in a wide array of biologically active compounds. This document provides a detailed protocol for the synthesis of 2,7-Dimethylquinoline-4-carboxylic acid, a valuable intermediate for drug discovery, using 5-methylisatin and butan-2-one as starting materials. The protocol presented here is an adapted method based on the well-established synthesis of structurally similar quinoline derivatives.

Reaction and Mechanism

The synthesis of this compound proceeds via the condensation of 5-methylisatin with butan-2-one in a basic medium. The reaction mechanism involves the initial base-catalyzed hydrolysis of the amide bond in 5-methylisatin to form a keto-acid intermediate. This is followed by the formation of an imine through the reaction of the intermediate with butan-2-one, which then tautomerizes to an enamine. The subsequent intramolecular cyclization and dehydration of the enamine yield the final product, this compound.[1][2]

Caption: Pfitzinger reaction mechanism for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. The data is based on an adapted protocol from a similar synthesis and provides a baseline for experimental planning.

| Parameter | Value | Notes |

| Reactants | ||

| 5-Methylisatin | 1.0 equivalent (e.g., 0.1 mol) | Starting material. |

| Butan-2-one (Methyl Ethyl Ketone) | 2.0 - 3.0 equivalents (e.g., 0.2 - 0.3 mol) | Used in excess to drive the reaction to completion. |

| Potassium Hydroxide (KOH) | 3.0 - 4.0 equivalents (e.g., 0.3 - 0.4 mol) | Base catalyst for the ring opening of isatin. |

| Solvents | ||

| Ethanol/Water mixture | ~10-15 mL per gram of 5-methylisatin | A common solvent system for the Pfitzinger reaction. |

| Reaction Conditions | ||

| Temperature | Reflux (~80-90 °C) | To ensure a sufficient reaction rate. |

| Reaction Time | 8 - 12 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |

| Work-up & Purification | ||

| Acidification Agent | Acetic Acid or Hydrochloric Acid | To precipitate the carboxylic acid product. |

| Purification Method | Recrystallization from ethanol/water | To obtain a high-purity final product. |

| Yield | ||

| Expected Yield | 75% - 85% | Based on yields reported for similar Pfitzinger reactions. Actual yield may vary. |

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 5-methylisatin and butan-2-one.

Materials:

-

5-Methylisatin

-

Butan-2-one (Methyl Ethyl Ketone)

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Deionized Water

-

Acetic Acid (or dilute Hydrochloric Acid)

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (Büchner funnel and flask)

-

pH paper or pH meter

Procedure:

-

Preparation of the Reaction Mixture:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and water.

-

To this basic solution, add 5-methylisatin. Stir the mixture at room temperature until the initial color of the 5-methylisatin fades to a light brown or straw color, indicating the formation of the potassium salt of the ring-opened isatin. This step may take 30-60 minutes.

-

-

Addition of the Ketone and Reflux:

-

Once the color change is complete, add butan-2-one to the reaction mixture.

-

Heat the mixture to a gentle reflux using a heating mantle.

-

Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by TLC.

-

-

Work-up and Isolation of the Product:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol by rotary evaporation.

-

Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

-

Wash the aqueous solution with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted butan-2-one and other non-polar impurities.

-

Carefully acidify the aqueous layer with acetic acid or dilute hydrochloric acid until the pH reaches approximately 4-5. This will cause the this compound to precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

-

Purification:

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove any remaining salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.

-

Dry the purified product under vacuum.

-

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Pfitzinger reaction offers a reliable and versatile route for the synthesis of this compound. The provided protocol, adapted from established procedures for similar compounds, serves as a comprehensive guide for researchers in the field of medicinal chemistry and drug development. Careful control of reaction conditions and purification steps is crucial for obtaining a high yield and purity of the final product, which can be a key building block for the development of novel therapeutic agents.

References

Application Notes and Protocols for the Doebner Reaction: A Step-by-Step Guide to the Synthesis of Quinoline Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Doebner reaction, a powerful method for the synthesis of quinoline-4-carboxylic acids. Quinoline derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of bioactive compounds with activities including antimalarial, antibacterial, and anticancer properties.[1] This guide details the reaction mechanism, presents experimental protocols with quantitative data, and offers a visual representation of the workflow.

Introduction to the Doebner Reaction

The Doebner reaction is a multicomponent reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[2][3] This one-pot synthesis is a classic and efficient method for preparing 2-substituted quinoline-4-carboxylic acids.[1] The reaction typically proceeds by the formation of a Schiff base from the aniline and aldehyde, followed by the addition of the enol of pyruvic acid. The resulting intermediate then undergoes intramolecular cyclization and subsequent oxidation to yield the final quinoline-4-carboxylic acid.[1][4]

Modern variations of the Doebner reaction often employ catalysts to improve reaction times and yields.[1][4] Lewis acids, such as iron(III) trifluoromethanesulfonate (Fe(OTf)₃), and Brønsted acids, like trifluoroacetic acid (TFA), have been shown to be effective catalysts for this transformation.[1][5]

Reaction Mechanism and Workflow

The generally accepted mechanism of the Doebner reaction involves the following key steps:

-

Schiff Base Formation: The aniline and aldehyde react to form an N-arylimine (Schiff base).

-

Enol Addition: Pyruvic acid tautomerizes to its enol form, which then adds to the Schiff base.

-

Cyclization: The intermediate undergoes an intramolecular electrophilic cyclization onto the aromatic ring of the aniline.

-

Dehydration and Oxidation: The resulting dihydroquinoline intermediate is dehydrated and then oxidized to the aromatic quinoline-4-carboxylic acid.

The experimental workflow for a typical Doebner reaction is outlined in the diagram below.

Caption: General experimental workflow for the synthesis of quinoline carboxylic acids via the Doebner reaction.

Experimental Protocols

This section provides detailed protocols for the synthesis of 2-phenylquinoline-4-carboxylic acid using two different catalytic systems.

Method A: Iron(III) Triflate Catalyzed Doebner Reaction

This method utilizes iron(III) trifluoromethanesulfonate as a Lewis acid catalyst in ethanol.[1]

Materials and Reagents:

-

Aniline

-

Benzaldehyde

-

Pyruvic acid

-

Iron(III) trifluoromethanesulfonate (Fe(OTf)₃)

-

Ethanol

-

Deionized water

-

Potassium carbonate (K₂CO₃)

-

Hydrochloric acid (HCl)

Procedure:

-

To a round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).[1]

-

Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.[1]

-

Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

-

Heat the reaction mixture to 80°C and maintain reflux for 3 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.[1]

-

Filter the precipitate and wash with a small amount of cold ethanol.

Purification:

-

Dissolve the crude solid in an aqueous solution of potassium carbonate (K₂CO₃) to form the potassium salt of the carboxylic acid.

-

Filter the solution to remove any non-acidic impurities.

-

Acidify the filtrate with hydrochloric acid (HCl) to precipitate the purified 2-phenylquinoline-4-carboxylic acid.

-

Filter the purified product, wash with deionized water, and dry under vacuum.

Method B: Trifluoroacetic Acid Catalyzed Doebner Reaction

This protocol employs trifluoroacetic acid as a Brønsted acid catalyst.

Materials and Reagents:

-

Aniline

-

Benzaldehyde

-

Pyruvic acid

-

Trifluoroacetic acid (TFA)

-

Ethanol

-

Ice water

-

Potassium carbonate (K₂CO₃)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, combine aniline (1.0 mmol), benzaldehyde (1.0 mmol), and pyruvic acid (1.0 mmol) in ethanol.

-

Add a catalytic amount of trifluoroacetic acid (e.g., 10 mol%) to the mixture.

-

Reflux the reaction mixture and monitor its progress by TLC.

-

After completion, pour the reaction mixture slowly into ice water with vigorous stirring.[1]

-

Collect the resulting solid product by filtration.

Purification:

-

The purification procedure is the same as described in Method A.

Data Presentation: Comparison of Catalytic Methods

The choice of catalyst can significantly impact the reaction conditions and yield of the Doebner reaction. The following table summarizes the quantitative data for the synthesis of 2-phenylquinoline-4-carboxylic acid using the two methods described above.

| Parameter | Method A: Iron(III) Triflate | Method B: Trifluoroacetic Acid |

| Catalyst | Iron(III) trifluoromethanesulfonate | Trifluoroacetic acid |